1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene
Overview
Description
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H9BrClFO It is a halogenated aromatic compound that features bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
- 1-Bromo-4-chlorobenzene
- 1-Bromo-4-chloro-2-methoxybenzene
- 3-Chlorophenylmagnesium bromide
These compounds share similar structural features but differ in the specific halogen atoms and functional groups attached to the benzene ring. The unique combination of bromine, chlorine, and fluorine in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUDOPKBVAZIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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